3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-alpha-methyl-2,6-bis(1-methylethyl)-5-propyl-, (alphaR,4R)-rel-(9CI)
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Overview
Description
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-alpha-methyl-2,6-bis(1-methylethyl)-5-propyl-, (alphaR,4R)-rel-(9CI) is a complex organic compound that features a fluorine atom, a hydroxyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-alpha-methyl-2,6-bis(1-methylethyl)-5-propyl-, (alphaR,4R)-rel-(9CI) can be achieved through multi-step organic synthesis. One common method involves the use of electrophilic aromatic substitution reactions to introduce the fluorine atom and hydroxyl group onto the aromatic ring. The pyridine ring can be constructed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or de-hydroxylated products.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-alpha-methyl-2,6-bis(1-methylethyl)-5-propyl-, (alphaR,4R)-rel-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorine atom can be used as a marker in various imaging techniques, such as positron emission tomography (PET).
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-alpha-methyl-2,6-bis(1-methylethyl)-5-propyl-, (alphaR,4R)-rel-(9CI) can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-alpha-methyl-2,6-bis(1-methylethyl)-5-propyl-, (alphaR,4R)-rel-(9CI) involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: A simpler compound with a fluorine atom and hydroxyl group attached to a benzene ring.
2-Fluoro-4-hydroxyphenylpyridine: A compound with a similar structure but different substitution pattern on the pyridine ring.
5-Fluoro-2-hydroxyphenylpyridine: Another compound with a fluorine atom and hydroxyl group, but with different positioning on the aromatic ring.
Uniqueness
3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-alpha-methyl-2,6-bis(1-methylethyl)-5-propyl-, (alphaR,4R)-rel-(9CI) is unique due to its specific substitution pattern and the presence of both fluorine and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-fluoro-2-[3-(4-hydroxy-2-propan-2-ylpentyl)-2-propan-2-ylpyridin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FNO2/c1-13(2)16(10-15(5)25)11-20-18(8-9-24-22(20)14(3)4)19-7-6-17(23)12-21(19)26/h6-9,12-16,25-26H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPKDGPRXOXIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1CC(CC(C)O)C(C)C)C2=C(C=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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